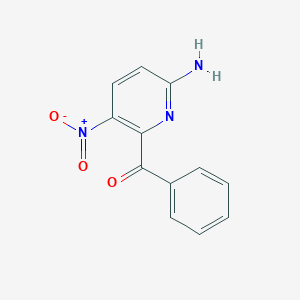
Mercury;xenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury-xenon compounds are unique chemical entities that combine the properties of mercury and xenon These compounds are notable for their unusual bonding and reactivity, given that both mercury and xenon are typically considered to be relatively inert
Vorbereitungsmethoden
The synthesis of mercury-xenon compounds typically involves the reaction of mercury with xenon in the presence of a strong oxidizing agent One common method involves the use of xenon difluoride (XeF₂) as the oxidizing agent The reaction is carried out under controlled conditions, often at low temperatures and high pressures, to facilitate the formation of the desired compound
Analyse Chemischer Reaktionen
Mercury-xenon compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include fluorine, chlorine, and other halogens. For example, the reaction of a mercury-xenon compound with fluorine can produce xenon hexafluoride (XeF₆) and mercury fluoride (HgF₂). These reactions typically require specific conditions, such as high temperatures or the presence of a catalyst, to proceed efficiently.
Wissenschaftliche Forschungsanwendungen
Mercury-xenon compounds have several scientific research applications, particularly in the fields of chemistry and materials science. They are used as model systems to study the bonding and reactivity of noble gas compounds. In addition, these compounds have potential applications in the development of new materials with unique properties, such as high-density storage media and advanced optical devices. In the field of medicine, mercury-xenon compounds are being investigated for their potential use in diagnostic imaging and as therapeutic agents.
Wirkmechanismus
The mechanism of action of mercury-xenon compounds involves the interaction of mercury and xenon atoms with various molecular targets. These interactions can result in the formation of stable complexes with unique electronic and structural properties. The exact pathways and molecular targets involved in these interactions are still being studied, but it is believed that the high electronegativity of xenon and the ability of mercury to form strong bonds with other elements play a key role in the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Mercury-xenon compounds can be compared to other noble gas compounds, such as xenon fluorides and xenon oxides. These compounds share some similarities in terms of their reactivity and bonding, but mercury-xenon compounds are unique in their ability to combine the properties of both mercury and xenon. Similar compounds include xenon difluoride (XeF₂), xenon tetrafluoride (XeF₄), and xenon hexafluoride (XeF₆), which are well-known for their strong oxidizing properties and ability to form stable complexes with other elements .
Eigenschaften
CAS-Nummer |
56451-21-9 |
|---|---|
Molekularformel |
HgXe |
Molekulargewicht |
331.88 g/mol |
IUPAC-Name |
mercury;xenon |
InChI |
InChI=1S/Hg.Xe |
InChI-Schlüssel |
VSQYNPJPULBZKU-UHFFFAOYSA-N |
Kanonische SMILES |
[Xe].[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



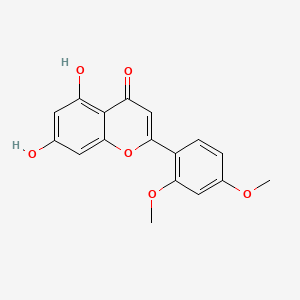
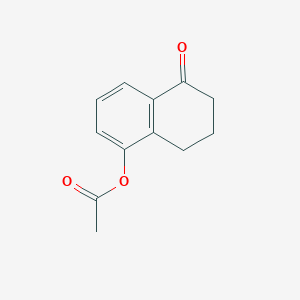
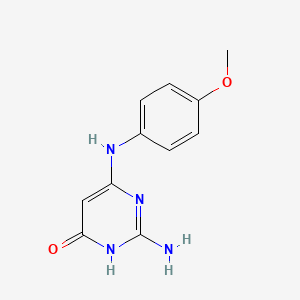


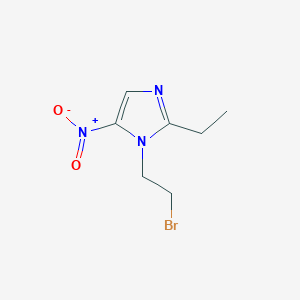

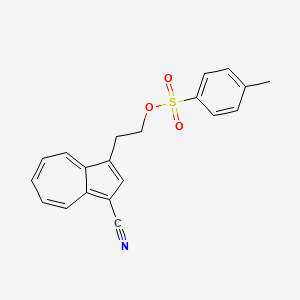
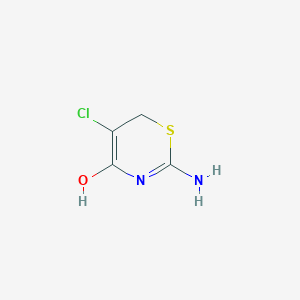
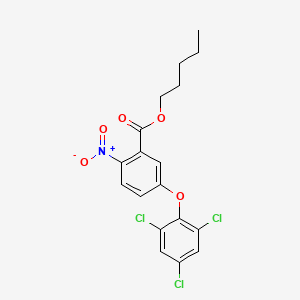
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
